2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid

metabolic stability alpha,alpha-disubstituted amino acid proteolytic resistance

Researchers requiring conformationally constrained amino acid building blocks face limited commercial availability of quaternary α-carbon analogs. This compound addresses that gap with its unique α,α-disubstituted architecture featuring a free primary amine, carboxyl group, and cyclopropyl ring-delivering intrinsic protease resistance unattainable with secondary amine isosteres. • ≥97% purity validated for reproducible fragment screening and QSAR modeling • Free amine and unsubstituted pyrazole N-H provide dual HBD/metal-coordination sites for kinase hinge-region libraries • Milligram-to-gram scale availability with batch-specific quality assurance

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B13637040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopropyl-3-(1h-pyrazol-1-yl)propanoic acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1CC1C(CN2C=CC=N2)(C(=O)O)N
InChIInChI=1S/C9H13N3O2/c10-9(8(13)14,7-2-3-7)6-12-5-1-4-11-12/h1,4-5,7H,2-3,6,10H2,(H,13,14)
InChIKeyVSGWTUWRUZVFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic Acid – Structural Identity & Procurement-Grade Characterization for Research Sourcing


2-Amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1341493-17-1) is a non-proteinogenic alpha-amino acid derivative that incorporates a cyclopropyl group at the alpha-carbon and an N-linked pyrazole ring on the beta-carbon . With molecular formula C₉H₁₃N₃O₂ and molecular weight 195.22 g/mol, this compound bridges amino acid chemistry with heterocyclic medicinal chemistry space . Its alpha,alpha-disubstituted architecture confers conformational rigidity atypical of standard proteinogenic amino acids, a feature leveraged in scaffold design for kinase-targeted probe discovery [1]. Procurement-grade material is commercially offered at ≥97% purity, suitable for milligram-to-gram scale investigative studies .

α
Scaffold Conformationally constrained quaternary α-carbon amino acid
HBD
Pharmacophore Free primary amine and unsubstituted pyrazole N-H
Procurement Defined high purity from multiple independent suppliers

Why Generic Substitution Fails: Structural Determinants That Differentiate 2-Amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic Acid from Superficially Similar In-Class Analogs


Although several pyrazole-containing amino acid derivatives share the same molecular formula (C₉H₁₃N₃O₂, MW 195.22) and are sometimes cross-listed under interchangeable catalog descriptions, they are not functionally equivalent. The target compound features a unique quaternary alpha-carbon bearing a free primary amine, a carboxyl group, and a cyclopropyl ring, while the pyrazole is attached at the beta-position via an N-methylene linker . The closest regioisomeric analog, 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8), relocates the cyclopropyl group onto the amine nitrogen, transforming the alpha-carbon from a quaternary center into a secondary amine-bearing chiral center, fundamentally altering hydrogen-bonding capacity, basicity, and steric environment . These regioisomeric and scaffold-level differences produce divergent molecular recognition profiles that cannot be assumed equivalent without head-to-head assay confirmation. Substituting the unsubstituted pyrazole of the target compound with a 3,5-dimethylpyrazole analog (CAS 1343616-51-2) adds lipophilic bulk and steric hindrance at the heterocycle, further altering target engagement .

Target compound Quaternary α-carbon, free primary amine, unsubstituted pyrazole
Regioisomeric amine analog Secondary amine center may shift HBD count and proteolytic stability context
Target compound clogP ~1.29, TPSA 90.65 Ų
3,5-Dimethylpyrazole analog Higher lipophilicity may alter solubility profile and non-specific binding

Quantitative Differentiation Evidence: 2-Amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic Acid vs. Closest Analogs


Quaternary Alpha-Carbon Architecture Confers Metabolic Resistance Relative to Secondary Amine Regioisomer

The target compound contains a quaternary alpha-carbon (Cα tetrasubstituted: NH₂, COOH, cyclopropyl, CH₂-pyrazole), a hallmark of non-proteinogenic alpha,alpha-disubstituted amino acids. This motif is well-established in the peptide mimetic literature to confer resistance to enzymatic hydrolysis by alpha-chymotrypsin and other serine proteases, which require an abstractable Cα proton for catalytic cleavage [1]. The direct regioisomer 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid (CAS 1248261-18-8) bears a secondary amine at Cα and retains a Cα proton, rendering it theoretically susceptible to proteolytic degradation pathways. Although direct comparative metabolic half-life data for these two specific compounds is not publicly available, the structural basis for differential stability is unambiguous and is generalizable across alpha,alpha-disubstituted vs. alpha-monosubstituted amino acid chemotypes .

Proteolytic Stability
Class-level inference
Quaternary Cα (no Cα proton) vs. secondary amine Cα (Cα proton present)
May support extended half-life in biological matrices
Direct stability data not available; structural class precedent
metabolic stability alpha,alpha-disubstituted amino acid proteolytic resistance

Enhanced Hydrogen-Bond Donor Capacity from Free Primary Amine vs. N-Alkylated Isostere

The target compound presents a free primary amine (-NH₂) at the alpha-position, contributing two hydrogen-bond donor (HBD) atoms. Its direct analog 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid replaces this with a secondary amine (-NH-cyclopropyl), contributing only one HBD . In kinase ATP-binding pockets and integrin antagonist pharmacophores, the presence of two vs. one HBD from the amine moiety can directly govern hinge-region hydrogen-bonding geometry and potency [1]. While head-to-head biochemical IC₅₀ data for this exact pair is not publicly available, the HBD count differential (2 vs. 1) is an intrinsic molecular property with direct consequences for target recognition and selectivity screening outcomes.

H-Bond Donor Count
Class-level inference
2 HBD (free -NH₂) vs. 1 HBD (secondary amine)
May enable distinct binding interaction context
Head-to-head biochemical data not publicly available
hydrogen-bond donor primary amine molecular recognition target engagement

Lower Calculated Lipophilicity (clogP) vs. 3,5-Dimethylpyrazole Analog Improves Aqueous Solubility Profile

Computational property analysis indicates that 2-amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid (C₉H₁₃N₃O₂, MW 195.22) has a calculated partition coefficient (AlogP) of approximately 1.29, with a topological polar surface area (TPSA) of 90.65 Ų and a rotatable bond count of 7 . In contrast, the 3,5-dimethylpyrazole analog (CAS 1343616-51-2, C₁₁H₁₇N₃O₂, MW 223.27) carries two additional methyl groups on the pyrazole ring, which increase molecular weight by ~28 Da and are predicted to elevate logP by approximately 0.8–1.2 log units, based on standard π-value contributions for aromatic methyl substitution [1]. The target compound's lower lipophilicity and lower molecular weight position it more favorably within Lipinski and Veber oral drug-likeness parameter space, suggesting superior aqueous solubility for in vitro assay formatting.

Lipophilicity (clogP)
Cross-study comparable
clogP ~1.29 (target) vs. ~2.1–2.5 (dimethyl analog)
Lower lipophilicity supports aqueous solubility screening
Computational prediction; empirical confirmation recommended
lipophilicity clogP solubility drug-likeness

Commercial Availability at Defined High Purity (≥97%) Supports Reproducible Screening vs. Custom-Synthesized Analogs

The target compound is commercially stocked by multiple independent suppliers at certified purity levels of 97% (AKSci Catalog 0750EM) and 98% (Leyan Product No. 1414914) . In contrast, many closely related pyrazole-amino acid analogs, including 2-(cyclopropylamino)-3-(1H-pyrazol-1-yl)propanoic acid and various substituted pyrazole derivatives, are available only through custom synthesis or from single suppliers with less rigorously documented purity specifications . The availability of ≥97% purity material from multiple independent sources reduces batch-to-batch variability risk and enables cross-validation of biological assay results across laboratories, a critical factor for procurement decisions in multi-site collaborative research programs.

Commercial Purity
Data to verify
Multi-supplier ≥97% purity vs. single-supplier analog sourcing
Supports batch-to-batch reproducibility in multi-site studies
Catalog specification review; independent QC recommended
chemical purity reproducibility procurement quality control

Unsubstituted Pyrazole N-H Motif Retains Metal-Coordination Potential Absent in N-Methyl or C-Methyl Pyrazole Analogs

The pyrazole ring of the target compound (1H-pyrazole, unsubstituted) retains an N-H hydrogen at the 1-position, which can act as a hydrogen-bond donor or metal-coordination ligand in metalloenzyme active sites . In contrast, analogs where this N-H is alkylated (e.g., 1-methylpyrazole derivatives) or where the pyrazole bears methyl substituents at the 3- and 5-positions lose this metal-binding capability. While no direct comparative metal-binding affinity data exists for this specific compound pair, pyrazole N-H to metal coordination is well-characterized in carbonic anhydrase and matrix metalloproteinase inhibitor pharmacophores, where loss of the N-H resulted in >100-fold reduction in inhibitory potency [1]. The target compound thus retains a pharmacophoric element absent in N-substituted or C-methylated pyrazole analogs.

Metal Coordination
Class-level inference
Free pyrazole N-H (target) vs. absent or hindered N-H (analogs)
May retain metal-binding option in metalloenzyme assays
Literature SAR precedent; no direct comparative data
metal chelation pyrazole N-H kinase hinge binding bioinorganic chemistry

Explicit Caveat: Limited Publicly Available Head-to-Head Biological Assay Data Necessitates Empirical Cross-Validation

Despite the well-defined structural differentiators enumerated above, no peer-reviewed publications or public database entries were identified that report direct head-to-head biochemical IC₅₀, cellular potency, selectivity profile, or in vivo pharmacokinetic data comparing 2-amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic acid against any of its close analogs [1]. The compound does not appear in ChEMBL, BindingDB, PubChem BioAssay, or PubMed-indexed SAR studies as of the search date. All differential claims above are therefore grounded in established chemical principles (HBD count, quaternary Cα stability, computed lipophilicity ranking, metal-coordination precedent) rather than direct comparative assay readouts. Procurement decisions should be accompanied by a brief in-house head-to-head profiling panel (solubility, metabolic stability, and target engagement) to empirically validate the predicted advantages before committing to large-scale synthesis programs .

Bioassay Data Gap
Data to verify
No public IC₅₀, Kd, or cellular potency data identified
Empirical cross-validation recommended
Structural predictions require in-house assay confirmation
data gap empirical validation due diligence screening strategy

Optimal Research Application Scenarios for 2-Amino-2-cyclopropyl-3-(1H-pyrazol-1-yl)propanoic Acid Based on Evidence-Based Differentiation


Kinase Hinge-Binder Fragment Library Expansion with Free Primary Amine and Pyrazole N-H Pharmacophores

The combination of a free primary amine (2 HBD) and an unsubstituted pyrazole N-H (additional HBD/metal-coordination site) makes this compound well-suited as a fragment for kinase hinge-region screening libraries. Its quaternary Cα imparts conformational pre-organization distinct from flexible secondary amine analogs, potentially yielding higher initial hit rates in differential scanning fluorimetry (DSF) or SPR-based fragment screens [1].

Metabolic Stability-Focused Peptide Mimetic Design Leveraging Quaternary Alpha-Carbon Architecture

In programs requiring protease-resistant amino acid building blocks—such as stapled peptide design, PROTAC linker optimization, or macrocyclic peptide synthesis—the quaternary alpha-carbon of this compound provides intrinsic resistance to serine protease cleavage that secondary amine-containing isosteres cannot match. This property is directly inferred from the well-established protease resistance of alpha,alpha-disubstituted amino acids [1].

Integrin Antagonist Pharmacophore Elaboration with Cyclopropyl Steric Shielding

The compound's structural features align with the pharmacophore requirements of αvβ6 integrin antagonists as described in GSK patent disclosures (WO2016042030A1), where a primary amine hydrogen-bond donor and a cyclopropyl-substituted alpha-carbon are critical for receptor engagement [2]. The target compound can serve as a core scaffold for focused library synthesis around integrin antagonist programs.

Computational Chemistry and QSAR Model Building with Defined Physicochemical Parameter Set

With experimentally characterized purity (≥97%), verified molecular weight (195.22), calculated AlogP (~1.29), and TPSA (90.65 Ų), this compound provides a clean, well-defined data point for building QSAR models, validating in silico ADMET prediction algorithms, or calibrating chromatographic retention time vs. logP correlation models where compounds with dual HBD/HBA pharmacophores are needed .

Application
Selection Property
Validation Focus
Kinase fragment screening
Primary amine (2 HBD) & pyrazole N-H pharmacophores
Hinge-region binding and fragment library profiling context
Protease-resistant peptide mimetics
Quaternary α-carbon conformational stability
Proteolytic stability in peptide scaffold design studies
Integrin antagonist elaboration
Primary amine donor & cyclopropyl steric shielding
αvβ6 integrin pharmacophore scaffold evaluation
Computational QSAR / in silico modeling
Defined physicochemical parameters (AlogP, TPSA, MW)
QSAR model calibration and ADMET prediction validation
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